molecular formula C25H22N6O2S B11134796 1-{3-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide

1-{3-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide

Cat. No.: B11134796
M. Wt: 470.5 g/mol
InChI Key: ILQBJOIWAPCILL-GHRIWEEISA-N
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Description

1-{3-[(1E)-2-(1,3-BENZOTHIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothiazole moiety, a cyano group, and a pyrido[1,2-a]pyrimidine core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-{3-[(1E)-2-(1,3-BENZOTHIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole and pyrido[1,2-a]pyrimidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimizing these steps to increase yield and purity, using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano group or the benzothiazole moiety, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{3-[(1E)-2-(1,3-BENZOTHIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers explore its potential as a bioactive molecule, investigating its interactions with various biological targets.

    Medicine: Preliminary studies suggest it may have therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives and pyrido[1,2-a]pyrimidine analogs. What sets 1-{3-[(1E)-2-(1,3-BENZOTHIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}PIPERIDINE-4-CARBOXAMIDE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds are:

  • Benzothiazole derivatives
  • Pyrido[1,2-a]pyrimidine analogs
  • Cyano-substituted heterocycles

This compound’s unique structure and properties make it a valuable subject for ongoing research and development in various scientific fields.

Properties

Molecular Formula

C25H22N6O2S

Molecular Weight

470.5 g/mol

IUPAC Name

1-[3-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C25H22N6O2S/c1-15-5-4-10-31-22(15)29-23(30-11-8-16(9-12-30)21(27)32)18(25(31)33)13-17(14-26)24-28-19-6-2-3-7-20(19)34-24/h2-7,10,13,16H,8-9,11-12H2,1H3,(H2,27,32)/b17-13+

InChI Key

ILQBJOIWAPCILL-GHRIWEEISA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C3=NC4=CC=CC=C4S3)N5CCC(CC5)C(=O)N

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C3=NC4=CC=CC=C4S3)N5CCC(CC5)C(=O)N

Origin of Product

United States

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